4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole
CAS No.: 1260667-92-2
VCID: VC11514105
Molecular Formula: C5H8BrN3
Molecular Weight: 190.04 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of triazole derivatives often involves click chemistry, specifically the Huisgen cycloaddition between azides and alkynes, catalyzed by copper(I) salts. For 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole, a possible synthesis route could involve:
Synthesis Steps
Applications in Medicinal ChemistryTriazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole is not available, similar compounds have shown promising results in medicinal chemistry. For instance, 1,2,3-triazole-containing hybrids have been explored as leads in cancer therapy due to their ability to induce apoptosis and inhibit cell proliferation . |
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CAS No. | 1260667-92-2 | ||||||||||||||||
Product Name | 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole | ||||||||||||||||
Molecular Formula | C5H8BrN3 | ||||||||||||||||
Molecular Weight | 190.04 g/mol | ||||||||||||||||
IUPAC Name | 4-bromo-1-propan-2-yltriazole | ||||||||||||||||
Standard InChI | InChI=1S/C5H8BrN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3 | ||||||||||||||||
Standard InChIKey | GNNGRGTZRJNJBT-UHFFFAOYSA-N | ||||||||||||||||
Canonical SMILES | CC(C)N1C=C(N=N1)Br | ||||||||||||||||
Purity | 95 | ||||||||||||||||
PubChem Compound | 84771344 | ||||||||||||||||
Last Modified | Aug 25 2023 |
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